molecular formula C16H22N2O B12489050 1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol

1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B12489050
M. Wt: 258.36 g/mol
InChI Key: DRPMXMKHTQPLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol is a synthetic organic compound that features both an indole and a piperidine moiety The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, while the piperidine structure is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Coupling of Indole and Piperidine: The final step involves the coupling of the indole and piperidine moieties through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the piperidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used as a tool compound to study the interactions of indole and piperidine-containing molecules with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can interact with aromatic amino acids in protein binding sites, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

    1-(1H-indol-1-yl)-2-(piperidin-1-yl)ethanol: This compound has a shorter carbon chain between the indole and piperidine moieties, which may affect its binding properties and biological activity.

    1-(1H-indol-1-yl)-3-(morpholin-4-yl)propan-2-ol: This compound contains a morpholine ring instead of a piperidine ring, which can alter its chemical reactivity and pharmacological profile.

The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-indol-1-yl-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C16H22N2O/c19-15(12-17-9-4-1-5-10-17)13-18-11-8-14-6-2-3-7-16(14)18/h2-3,6-8,11,15,19H,1,4-5,9-10,12-13H2

InChI Key

DRPMXMKHTQPLCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2C=CC3=CC=CC=C32)O

Origin of Product

United States

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